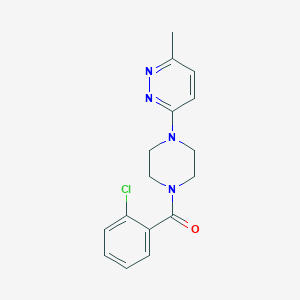
4-溴-2-(吡啶-3-基甲基)吡啶并嘧啶-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. The compound's structure is characterized by the presence of a bromine atom at the fourth position and a pyridin-3-ylmethyl group at the second position of the pyridazinone ring.
Synthesis Analysis
The synthesis of related brominated pyridazinone derivatives typically involves a systematic approach that may include condensation reactions, alkylation, and other steps. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Similarly, the synthesis of 4-bromo-5-(4′-hydroxymethyltriazolyl)pyridazin-3-ones was achieved by reacting 5-azido-4-bromopyridazin-3-ones with propargyl alcohol .
Molecular Structure Analysis
The molecular structure of brominated pyridazinone derivatives is often confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated from single-crystal X-ray diffraction data, revealing intermolecular hydrogen bonding and π-π interactions . The crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was also determined by single-crystal X-ray structure determination .
Chemical Reactions Analysis
The reactivity of brominated pyridazinone derivatives can be inferred from related compounds. For example, the reaction of 2-aryl-5-hydroxy-pyridazin-3(2H)-ones with bromine yields 4-bromo derivatives, indicating that bromination at the fourth position is a feasible transformation . The halogenation reactions can lead to various derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridazinone derivatives include their crystallization behavior, density, and intermolecular interactions. For instance, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine crystallizes in the monoclinic space group and its crystal structure is stabilized by π-π interactions and intermolecular C–H∙∙∙N and C–H∙∙∙O interactions . The density functional theory (DFT) calculations can provide insights into the electronic properties and intermolecular contacts of these compounds .
科学研究应用
合成新型吡啶衍生物
艾哈迈德等人的研究(2017 年)重点关注了钯催化的单罐铃木交叉偶联反应,以合成一系列新型吡啶衍生物。该研究强调了该化合物在生成具有潜在手性掺杂剂性质的新型分子的作用,用于液晶和重要的生物活性,包括抗血栓形成和生物膜抑制活性。这说明了该化合物在促进新材料和治疗剂开发中的作用 Ahmad et al., 2017。
生物活性化合物中间体
王等人(2016 年)描述了 1-(4-溴-2-氟苯基)-1,3-二氢-2H-咪唑并[4,5-c]吡啶-2-酮的合成,该化合物是生产各种生物活性化合物的中间体。该研究展示了一个多步骤合成过程,强调了该化合物在制药领域中开发新治疗剂的重要性 Wang et al., 2016。
水氧化催化
在催化领域,宗和图梅尔(2005 年)探索了用于水氧化的 Ru 络合物的新系列。该研究展示了该化合物在合成表现出氧释放活性的双核络合物中的应用,从而通过水分解技术为可持续能源领域做出贡献 Zong & Thummel, 2005。
金属结合配体开发
托维等人(2010 年)研究了该化合物作为开发具有二吡唑基吡啶和二吡啶基胺金属结合结构域的背对背配体的先驱。这项研究对于推进配位化学和设计具有特定功能的金属有机骨架(MOF)或催化剂至关重要 Tovee et al., 2010。
铱配合物中的颜色调谐
斯塔格尼等人(2008 年)探索了辅助配体在铱四唑配合物颜色调谐中的作用,重点介绍了杂配单核环金属化双(苯基吡啶)铱(III)配合物的合成和表征。这项研究强调了该化合物在用于有机发光二极管 (OLED) 等光电应用的材料开发中的重要性 Stagni et al., 2008。
属性
IUPAC Name |
4-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-5-13-14(10(9)15)7-8-2-1-4-12-6-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXXECKWYGQKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)
![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)
![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)

![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)
![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)



